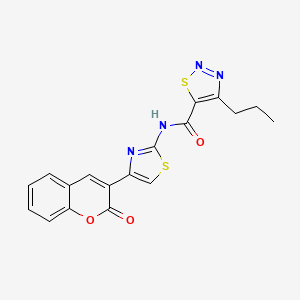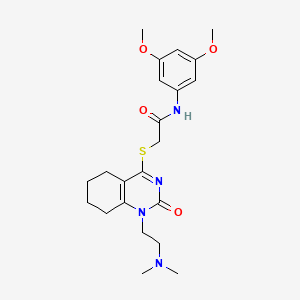
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Cyclocondensation techniques have been employed to synthesize compounds with potential analgesic and anti-inflammatory activities. For example, a study demonstrated the synthesis of enaminoamides displaying significant analgesic effects in the hotplate test, comparable to or greater than conventional drugs like sodium metamizole and nimesulide (Yusov et al., 2019).
- Research into quinazolinone derivatives has shown promising cytotoxic activities against cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells, highlighting their potential in cancer therapy (Nguyen et al., 2019).
- The study of N-acylcatecholamines and their derivatives has provided insights into the synthesis of compounds with specific pharmacological properties, including the potential for creating new therapeutic agents (Niederstein & Peter, 1989).
Antitumor and Antimicrobial Potential
- Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their antitumor activity. Certain derivatives demonstrated broad spectrum antitumor activity, with potency greater than the positive control, 5-fluorouracil, against various cancer cell lines (Al-Suwaidan et al., 2016).
- The development of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives showcases the continuous exploration of quinazolinone derivatives for antimicrobial applications (Nguyen et al., 2022).
Molecular Docking and Synthesis Methods
- Innovative synthesis methods have been explored for producing compounds with analgesic, anti-inflammatory, and antihistaminic activities. These studies provide valuable insights into the design and development of new therapeutic agents targeting specific receptors or biological pathways (Rao & Reddy, 1994; Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-25(2)9-10-26-19-8-6-5-7-18(19)21(24-22(26)28)31-14-20(27)23-15-11-16(29-3)13-17(12-15)30-4/h11-13H,5-10,14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFAZNWMFVXLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

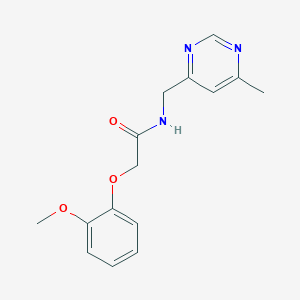
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)
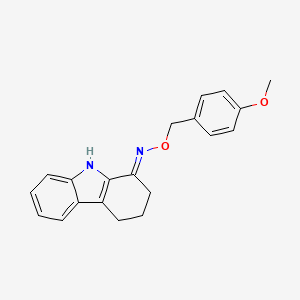
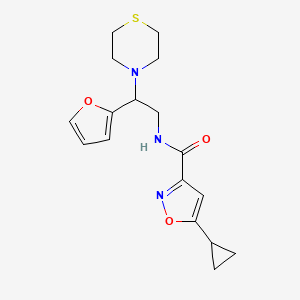

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)
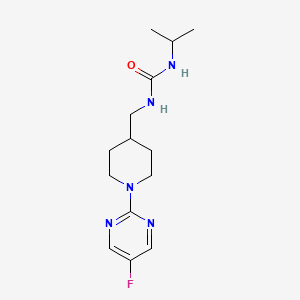
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)
